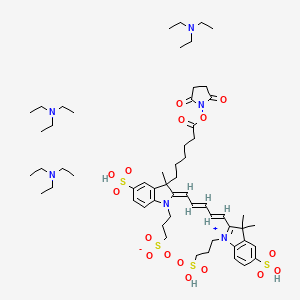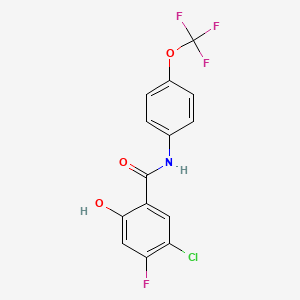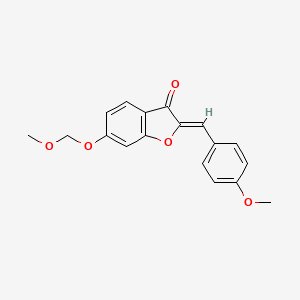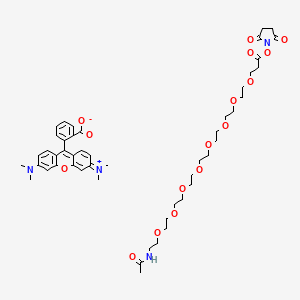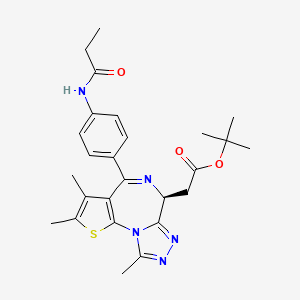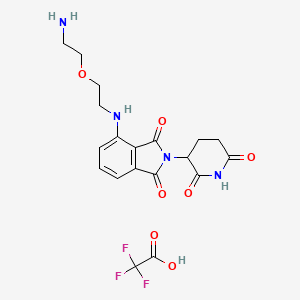
Thalidomide-4-NH-PEG1-NH2 TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-4-NH-PEG1-NH2 TFA is a compound that serves as an E3 ligase ligand-linker conjugate. It consists of Thalidomide and NH-PEG3-NH-Boc. This compound acts as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system, recruiting CRBN protein . This compound is a key intermediate in the synthesis of CRBN-based PROTAC molecules, which are used in targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-NH-PEG1-NH2 TFA involves the conjugation of Thalidomide with NH-PEG3-NH-Boc. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to form an intermediate that can react with NH-PEG3-NH-Boc.
Conjugation: The activated Thalidomide is then reacted with NH-PEG3-NH-Boc under controlled conditions to form the desired conjugate.
Purification: The product is purified using techniques such as chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and NH-PEG3-NH-Boc are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and compliance with industry standards
化学反应分析
Types of Reactions
Thalidomide-4-NH-PEG1-NH2 TFA undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
科学研究应用
Thalidomide-4-NH-PEG1-NH2 TFA has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and the ubiquitin-proteasome system.
Industry: The compound is used in the development of new pharmaceuticals and biotechnological applications
作用机制
Thalidomide-4-NH-PEG1-NH2 TFA exerts its effects by acting as a ligand for Cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). The binding of this compound to Cereblon induces the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is utilized in the design of PROTAC molecules for targeted protein degradation .
相似化合物的比较
Thalidomide-4-NH-PEG1-NH2 TFA is compared with other similar compounds such as:
Thalidomide-NH-PEG1-NH2: Similar in structure but with different linker lengths.
Tetrafluorinated Thalidomide Analogues: These compounds have been shown to possess antiangiogenic and anticancer properties.
Lenalidomide and Pomalidomide: These are thalidomide analogues with enhanced immunomodulatory and anticancer activities.
This compound is unique due to its specific design for use in PROTAC technology, making it a valuable tool in targeted protein degradation research .
属性
分子式 |
C19H21F3N4O7 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC 名称 |
4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N4O5.C2HF3O2/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23;3-2(4,5)1(6)7/h1-3,12,19H,4-9,18H2,(H,20,22,23);(H,6,7) |
InChI 键 |
TVEMKRFOYUKELD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


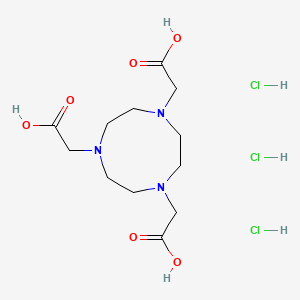
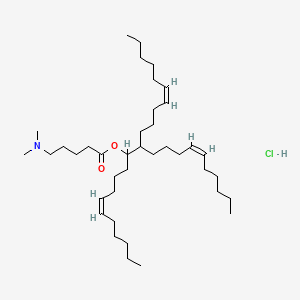
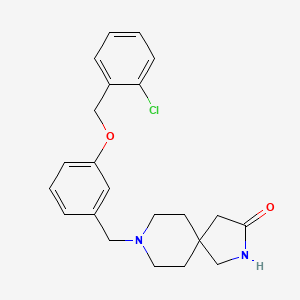

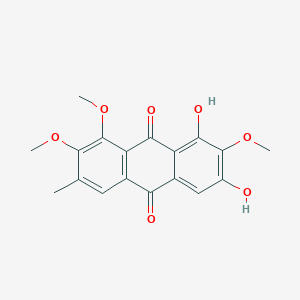
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)


